

Application Notes and Protocols: EPZ004777 Hydrochloride Stock Solution

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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B1139216

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Audience: Researchers, scientists, and drug development professionals.

Introduction

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC₅₀ of 0.4 nM in cell-free assays.[1][2] In Mixed Lineage Leukemia (MLL)-rearranged cancers, the fusion of the MLL gene to various partners leads to the mislocalization of DOT1L. This results in aberrant hypermethylation of histone H3 on lysine 79 (H3K79) at MLL target genes, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[3] EPZ004777 selectively kills MLL-rearranged leukemia cells by inhibiting DOT1L, which reverses the aberrant H3K79 methylation, suppresses the expression of these oncogenes, and induces cell cycle arrest and apoptosis.[1][3] These application notes provide a detailed protocol for the preparation and handling of **EPZ004777 hydrochloride** stock solutions for research use.

Chemical and Physical Properties

A summary of the key quantitative data for **EPZ004777 hydrochloride** is provided below.

Table 1: Physicochemical Properties of **EPZ004777 Hydrochloride**

Property	Value	Reference
Chemical Name	1-[3-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride	[4]
Molecular Formula	C ₂₈ H ₄₁ N ₇ O ₄ ·HCl	[4]
Molecular Weight	576.13 g/mol	[4]
CAS Number	1380316-03-9	[4]
Purity	≥ 98%	[5]
Appearance	Crystalline solid	[5]
IC ₅₀	0.4 nM (cell-free assay)	[2][6]

Table 2: Solubility of **EPZ004777 Hydrochloride**

Solvent	Solubility	Notes	Reference
DMSO	≥16.5 mg/mL; up to 100 mg/mL	Use fresh, anhydrous DMSO. Warming (37-60°C) and sonication can aid dissolution.	[1][4][6][7]
Ethanol	≥26.35 mg/mL	Sonication may be required.	[4][7]
Water	Insoluble	[4][8]	
PBS	100 mg/mL	[2]	

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **EPZ004777 hydrochloride** in DMSO.

Materials:

- **EPZ004777 hydrochloride** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Vortex mixer
- Water bath or heat block set to 37°C
- Sonicator (optional)

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle **EPZ004777 hydrochloride** powder in a chemical fume hood to avoid inhalation.
- Consult the Safety Data Sheet (SDS) for complete safety information.

Procedure:

- Equilibration: Allow the vial of **EPZ004777 hydrochloride** powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.^[7]
- Calculation: Calculate the volume of DMSO required. To prepare a 10 mM stock solution from 1 mg of **EPZ004777 hydrochloride** (MW = 576.13 g/mol), use the following calculation: $\text{Volume } (\mu\text{L}) = (\text{Mass (mg)} / \text{Molecular Weight (g/mol)}) * (1 / \text{Concentration (mol/L)}) * 1,000,000$
 $\text{Volume } (\mu\text{L}) = (1 / 576.13) * (1 / 0.010) * 1,000,000 \approx 173.57 \mu\text{L}$

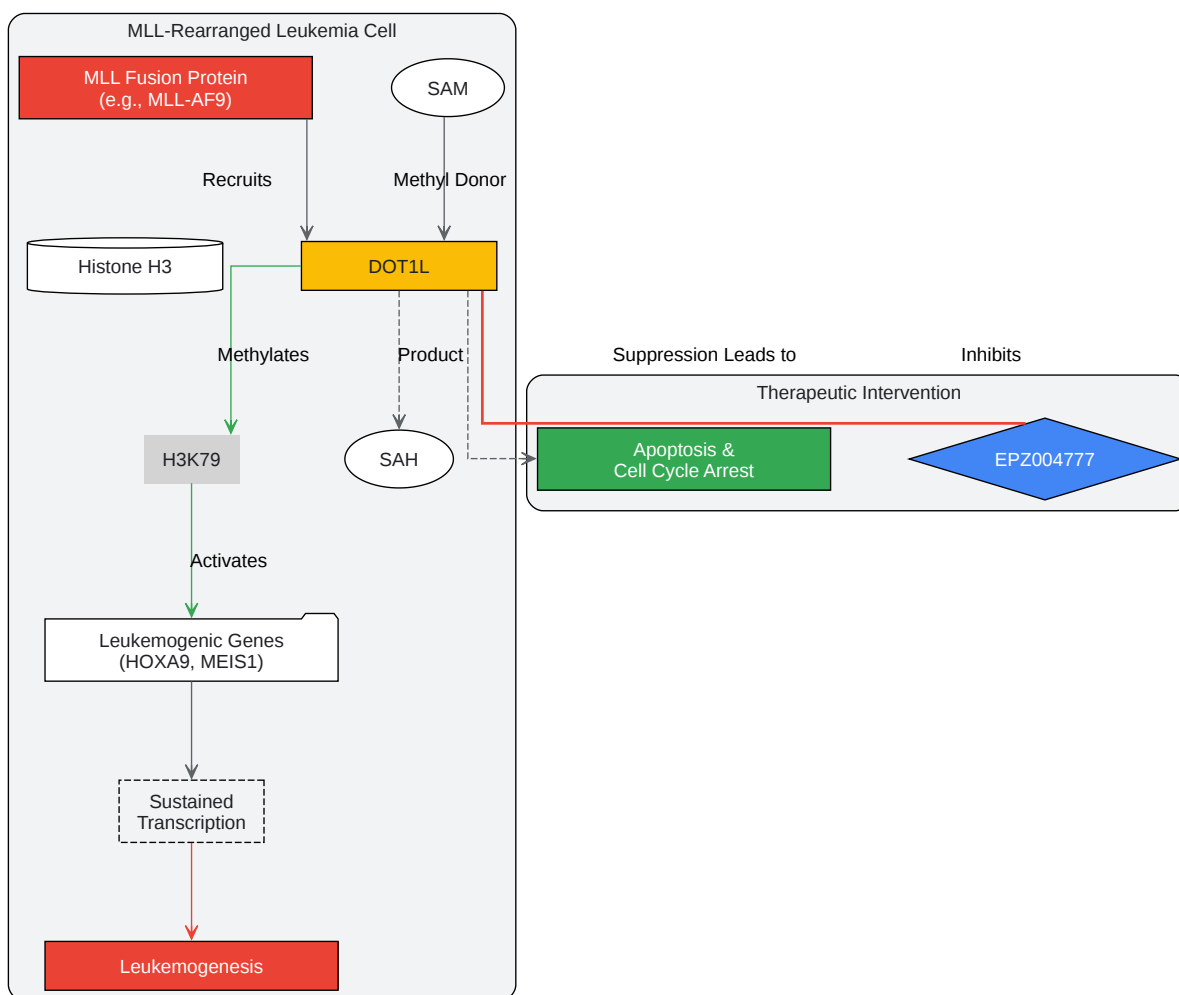
- Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the **EPZ004777 hydrochloride** powder.[7]
- Dissolution: To ensure complete dissolution, vortex the vial thoroughly. If the compound does not fully dissolve, gently warm the solution at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes.[4][7]
- Visual Inspection: Visually inspect the solution to confirm that all the powder has completely dissolved and the solution is clear.[7]
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][6][7]
- Storage: Store the aliquoted stock solutions at -20°C for short-to-medium term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][6] When stored as a powder at -20°C, it is stable for at least 3 years.[1]

Application Notes and Best Practices

- Solvent Choice: Anhydrous DMSO is the recommended solvent for preparing primary stock solutions. Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[1][6]
- Dilution into Aqueous Media: EPZ004777 has low solubility in aqueous media.[5] When preparing working solutions for cell culture, it is critical to add the DMSO stock solution to the aqueous buffer or media with vigorous mixing to prevent precipitation.
- Final DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced toxicity and to maintain compound solubility.[7] Prepare intermediate dilutions in DMSO if necessary before the final dilution into the aqueous medium.[7]
- Typical Working Concentrations: For in vitro cell proliferation assays, EPZ004777 is often used at concentrations ranging from low nanomolar to micromolar. A common starting concentration for generating a dose-response curve is 1 μM , followed by serial dilutions.[4][9] The potent effect of the inhibitor is observed with EC_{50} values in the low nanomolar range (e.g., 4 nM for MOLM13 and MV4-11 cell lines).[1]

Visualization of the DOT1L Signaling Pathway

The following diagram illustrates the mechanism of DOT1L in MLL-rearranged leukemia and its inhibition by EPZ004777.



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Caption: DOT1L signaling in MLL-rearranged leukemia and inhibition by EPZ004777.

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